Rhodexin A
Overview
Description
Rhodexin A is a cardiac glycoside first isolated from the leaves and roots of Rhodea Japonica in 1951 . It has shown potent activity against leukemia K562 cells with an IC50 value of 19 nanomolar . This compound is characterized by its unique geometry at the AB and CD ring junctures, displaying a cis rather than a trans fusion, a tertiary hydroxyl group at carbon 14, and a beta-butenolide moiety at carbon 17 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The enantiospecific total synthesis of Rhodexin A involves a very hindered inverse electron demand Diels-Alder reaction . The key step in the synthesis is the reaction of the very hindered dienone and the silyl enol ether catalyzed by the strong Lewis acid, dimethylaluminum triflimide . The synthesis begins with the preparation of the tetracyclic core of this compound, which involves the stepwise Diels-Alder reaction followed by a Mukaiyama Michael reaction and a Mukaiyama aldol process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes developed in academic research can potentially be scaled up for industrial production, provided that the reaction conditions and catalysts are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Rhodexin A undergoes various types of chemical reactions, including:
Oxidation: The oxidation of this compound can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, such as the beta-butenolide moiety.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can produce reduced forms of this compound.
Scientific Research Applications
Rhodexin A has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of cardiac glycosides.
Industry: this compound can be used in the development of new drugs and therapeutic agents due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of Rhodexin A involves its interaction with molecular targets and pathways in the body. This compound inhibits the synthesis of hypoxia-inducible factor 1 alpha, which is a key regulator of cellular response to low oxygen levels . This inhibition leads to the antiproliferative effects observed in leukemia cells. Additionally, this compound exerts its cardiotonic effects by interacting with the sodium-potassium ATPase pump, which regulates the concentration of sodium and potassium ions in cardiac cells .
Comparison with Similar Compounds
Sarmentogenin: Rhodexin A is the L-rhamnoside of sarmentogenin.
Rhodexoside: A diglycoside of sarmentogenin, which includes rhamnose and glucose.
Uniqueness: this compound is unique due to its cis fusion at the AB and CD ring junctures, the presence of a tertiary hydroxyl group at carbon 14, and a beta-butenolide moiety at carbon 17 . These structural features contribute to its distinct biological activity and make it an attractive target for synthetic and medicinal chemistry research.
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O9/c1-14-23(32)24(33)25(34)26(37-14)38-17-6-8-27(2)16(11-17)4-5-19-22(27)20(30)12-28(3)18(7-9-29(19,28)35)15-10-21(31)36-13-15/h10,14,16-20,22-26,30,32-35H,4-9,11-13H2,1-3H3/t14-,16+,17-,18+,19+,20+,22+,23-,24+,25+,26-,27-,28+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMLTKBZNAPPNY-CEKKCSHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318334 | |
Record name | Rhodexin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545-49-3 | |
Record name | Rhodexin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=545-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodexin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodexin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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